molecular formula C22H25N5O2S B305943 N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

カタログ番号 B305943
分子量: 423.5 g/mol
InChIキー: SIINGYVYQRDVIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating vascular tone, platelet aggregation, and cardiac function. By inhibiting sGC, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and cardioprotective effects.
Biochemical and Physiological Effects:
N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and cardioprotective effects. In a preclinical study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to increase the levels of cGMP and reduce pulmonary vascular resistance, leading to improved pulmonary hemodynamics and exercise capacity in a rat model of PAH. In another study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to reduce platelet aggregation and thrombus formation in a rat model of thrombosis. N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has also been shown to reduce myocardial infarct size and improve cardiac function in a rat model of myocardial ischemia-reperfusion injury.

実験室実験の利点と制限

One of the advantages of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are several future directions for the study of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691, including the development of more potent and selective sGC inhibitors, the investigation of the role of cGMP signaling in other diseases, and the exploration of novel therapeutic applications for N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691. Additionally, further studies are needed to investigate the optimal dosing and administration of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 in various experimental settings.

合成法

The synthesis of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 involves several steps, including the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate to form the corresponding ester, which is then reacted with thiosemicarbazide to form the thiosemicarbazone. The thiosemicarbazone is then reacted with ethyl chloroacetate to form the corresponding oxadiazole, which is further reacted with sodium azide and ammonium chloride to form the triazole. The final step involves the reaction of the triazole with 4-chlorobenzoyl chloride to form N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691.

科学的研究の応用

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In a preclinical study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to improve pulmonary hemodynamics and exercise capacity in a rat model of PAH. In another study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to improve cardiac function and reduce mortality in a mouse model of heart failure. N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has also been shown to reduce sickle cell disease-related vaso-occlusive events in a mouse model.

特性

製品名

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

分子式

C22H25N5O2S

分子量

423.5 g/mol

IUPAC名

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H25N5O2S/c1-4-27-19(13-23-21(29)17-8-6-5-7-9-17)25-26-22(27)30-14-20(28)24-18-11-10-15(2)12-16(18)3/h5-12H,4,13-14H2,1-3H3,(H,23,29)(H,24,28)

InChIキー

SIINGYVYQRDVIP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CNC(=O)C3=CC=CC=C3

正規SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CNC(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。